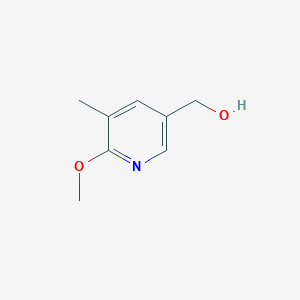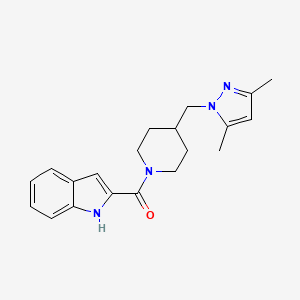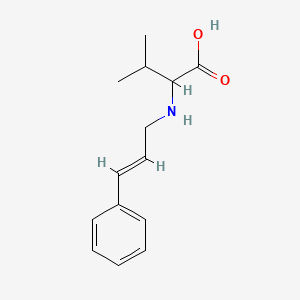
N-(5-acetyl-4-methylthiazol-2-yl)-3-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-acetyl-4-methylthiazol-2-yl)-3-(morpholinosulfonyl)benzamide” is a chemical compound that has been studied for its potential as a multi-target-directed ligand . The compound is one of eight derivatives synthesized in a study, which were found to have a well-developed structure-activity relationship .
Molecular Structure Analysis
The molecular structure of “N-(5-acetyl-4-methylthiazol-2-yl)-3-(morpholinosulfonyl)benzamide” and its derivatives were characterized using NMR, FTIR, and elemental analysis .Scientific Research Applications
Biofouling Prevention in Reverse Osmosis Systems
Biocide Application
A review highlights the use of non-oxidizing biocides, including thiazoles and sulfonamides, in preventing biofouling of polyamide membranes in reverse osmosis (RO) technologies. These compounds, due to their antimicrobial efficiency and compatibility with membrane systems, are studied for their potential to offer safer alternatives to chlorine-based treatments, which damage membranes and generate harmful byproducts. However, the search for eco-friendly and safe antifouling agents remains an ongoing challenge (Luiz H. Da-Silva-Correa et al., 2022).
DNA Interaction Studies
Fluorescent DNA Staining
Compounds like Hoechst 33258, which share structural features such as benzimidazole rings with the query compound, are used extensively in biochemistry for staining DNA. These compounds bind to the minor groove of DNA, highlighting the utility of aromatic heterocycles in designing molecular probes for biological studies. This application underlines the potential of similar compounds in research focused on understanding genetic material and its organization (U. Issar & R. Kakkar, 2013).
Advanced Oxidation Processes
Environmental Remediation
Research on advanced oxidation processes (AOPs) for degrading recalcitrant compounds like acetaminophen in water treatments utilizes analogs of the query compound. This work emphasizes the role of specific chemical functionalities in promoting the degradation of pollutants, leading to the generation of less harmful by-products. Such studies are crucial for developing more efficient and environmentally friendly methods for water purification (Mohammad Qutob et al., 2022).
Alzheimer's Disease Research
Amyloid Imaging
The development of imaging ligands for detecting amyloid plaques in Alzheimer's disease patients employs compounds with functionalities akin to the query molecule. These imaging agents facilitate the in vivo measurement of amyloid in the brain, offering insights into the pathophysiological mechanisms of Alzheimer's and aiding in the early detection of the disease. The research underscores the importance of such compounds in developing diagnostic tools for neurodegenerative diseases (A. Nordberg, 2007).
Mechanism of Action
The compound and its derivatives were tested for biological activities including antioxidant, antibacterial, antifungal, and α-glucosidase activities . The compound 3h showed the highest antioxidant and α-glucosidase inhibition activities . Compounds 3d and 3h were found to be significant bacterial inhibitors .
Future Directions
The study suggests that most of the derivatives, including “N-(5-acetyl-4-methylthiazol-2-yl)-3-(morpholinosulfonyl)benzamide”, are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for further evaluation at molecular targets for the treatment of specific diseases .
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-11-15(12(2)21)26-17(18-11)19-16(22)13-4-3-5-14(10-13)27(23,24)20-6-8-25-9-7-20/h3-5,10H,6-9H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXAVLZJUGZFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-3-(morpholinosulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide](/img/structure/B2537208.png)
![1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2537210.png)

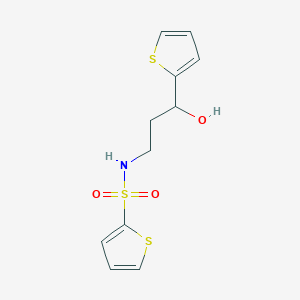


![N~4~-(3-chlorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2537217.png)
![3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide](/img/structure/B2537218.png)
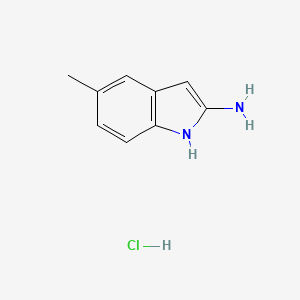
![N-[2-(Cyanomethylamino)-2-oxoethyl]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537220.png)
![N-Ethyl-N-[2-oxo-2-[[(1S)-1-thiophen-2-ylethyl]amino]ethyl]prop-2-enamide](/img/structure/B2537223.png)
